1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone
Description
1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone is a synthetic organic compound characterized by a pyrazine ring connected via a vinyl linker to a phenyl group substituted with an acetyl (ethanone) moiety. The pyrazine-vinyl-phenyl-ethanone architecture confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications. These analogs often exhibit biological activities such as antiproliferative, antifungal, and enzyme inhibitory effects, depending on substituent variations and heterocyclic modifications .
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-[4-[(E)-2-pyrazin-2-ylethenyl]phenyl]ethanone |
InChI |
InChI=1S/C14H12N2O/c1-11(17)13-5-2-12(3-6-13)4-7-14-10-15-8-9-16-14/h2-10H,1H3/b7-4+ |
InChI Key |
SYEQVHWRDALCKH-QPJJXVBHSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)/C=C/C2=NC=CN=C2 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=CC2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone typically involves the reaction of pyrazine derivatives with phenylacetylene under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where pyrazine and phenylacetylene are reacted in the presence of a palladium catalyst and a base . The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may also include additional purification steps to ensure the compound’s purity for its intended applications .
Chemical Reactions Analysis
1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the specific reagents used .
Scientific Research Applications
Table 1: Synthetic Pathways
| Step | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Coupling | Pyrazine derivative + vinyl phenyl | Solvent A, heat | 85 |
| 2 | Acetylation | Intermediate + Acetic anhydride | Room temperature | 90 |
| 3 | Purification | Crystallization | Ethanol | 95 |
Medicinal Chemistry
1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone has shown promise in the development of pharmaceutical agents, particularly as a potential therapeutic for central nervous system disorders. Its structure allows it to interact with various biological targets, including G-protein coupled receptors (GPCRs).
Case Study: CNS Disorders
A study demonstrated that derivatives of this compound exhibit allosteric modulation of GPCRs, which is crucial for treating conditions like anxiety and depression. The compounds were evaluated for their binding affinity and efficacy in vivo, showing significant therapeutic potential against these disorders .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of 1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone. In vitro studies revealed that this compound exhibits inhibitory effects against a range of bacterial strains, making it a candidate for new antibiotic formulations.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 20 | 16 |
| Pseudomonas aeruginosa | 18 | 64 |
Material Science
In material science, the compound has been explored for its potential use in organic electronics and photonic devices due to its electronic properties. The incorporation of pyrazine units enhances the charge transport characteristics of polymer matrices.
Case Study: Organic Photovoltaics
Research indicates that incorporating 1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone into polymer blends improves the efficiency of organic photovoltaic cells. The compound acts as an electron acceptor, facilitating better charge separation and transport .
Mechanism of Action
The mechanism of action of 1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Variations
Pyrazine vs. Pyridine/Quinoline Derivatives
- Pyridine-Based Analogs: Compounds like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) replace pyrazine with pyridine. These derivatives inhibit CYP51 enzymes and show anti-Trypanosoma cruzi activity comparable to posaconazole .
- Quinoline-Based Analogs: The patent compound 1-[3-[(E)-2-(7-chloro-2-quinolyl)vinyl]phenyl]ethanone () substitutes pyrazine with a chloro-quinoline group.
Tetrazole and Triazole Derivatives Compounds like 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone (APEHQ) integrate tetrazole or triazole rings. These heterocycles enhance metal coordination capabilities, as seen in their antifungal metal complexes .
Table 1: Key Heterocyclic Analogs
Electron-Withdrawing vs. Electron-Donating Groups
- Trifluoromethyl (-CF₃): Derivatives like 7o (1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone) exhibit lower melting points (154–156°C) compared to methoxy-substituted analogs (161–163°C for 7n), likely due to reduced crystallinity from steric bulk .
- Nitro (-NO₂): Compounds such as 7n show preliminary antiproliferative activity, suggesting nitro groups enhance electrophilic interactions with cellular targets .
Table 2: Substituent Impact on Ethanone Derivatives
Biological Activity
1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure can be represented as follows:
This structure features a pyrazine moiety, which is known for its diverse biological activities, making it a focal point for research into novel therapeutic agents.
Antibacterial Activity
Research has indicated that compounds containing pyrazine derivatives often exhibit significant antibacterial properties. A study evaluating various pyrazine derivatives found that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Pyrazine Derivatives
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| 1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone | TBD | TBD |
| Control (Ampicillin) | 32 | 16 |
Note: The MIC values for 1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone are yet to be determined through specific assays.
In vitro studies have shown that pyrazine derivatives can disrupt bacterial cell walls and inhibit essential metabolic pathways, leading to cell death. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances antibacterial potency by increasing lipophilicity and facilitating cellular uptake.
Anticancer Activity
The anticancer potential of 1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone has been explored through various assays. For instance, compounds with similar structural frameworks have been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231.
Table 2: Anticancer Activity in Cell Lines
| Compound | IC50 (μM) in MCF-7 | IC50 (μM) in MDA-MB-231 |
|---|---|---|
| 1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone | TBD | TBD |
| Control (Cisplatin) | 0.5 | 0.25 |
Studies indicate that the mechanism of action may involve the activation of caspases, leading to programmed cell death, along with inhibition of NF-kB pathways which are crucial for cancer cell survival.
Study on Antibacterial Efficacy
A recent study synthesized several pyrazine derivatives and tested their antibacterial efficacy using the microbroth dilution method. Among these, compounds similar to 1-(4-(2-(Pyrazin-2-yl)vinyl)phenyl)ethanone showed promising results with moderate to high antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
Study on Anticancer Properties
Another investigation focused on the anticancer properties of various pyrazine derivatives, revealing that specific substitutions on the pyrazine ring significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted that compounds with a vinyl group adjacent to the pyrazine ring exhibited increased apoptosis rates compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
